5-bromo-3-formyl-1H-indole-2-carboxylic acid
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Overview
Description
5-bromo-3-formyl-1H-indole-2-carboxylic acid: is a chemical compound that belongs to the indole family. Indoles are heterocyclic compounds that are widely found in nature and are known for their diverse biological activities. This particular compound features a bromine atom at the 5-position, a formyl group at the 3-position, and a carboxylic acid group at the 2-position of the indole ring.
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, some indole derivatives have shown inhibitory activity against certain viruses . The specific interactions and resulting changes would depend on the particular target and the structure of the indole derivative.
Biochemical Pathways
Indole derivatives are known to influence a variety of biological pathways due to their broad-spectrum biological activities . The affected pathways and their downstream effects would depend on the specific biological activity of the compound.
Result of Action
Given the broad range of biological activities associated with indole derivatives , the effects could potentially be diverse, depending on the specific targets and pathways involved.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-3-formyl-1H-indole-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the bromination of 3-formylindole followed by carboxylation. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and a suitable solvent like dichloromethane. The carboxylation step can be achieved using carbon dioxide under high pressure or through the use of carboxylating agents like carbon tetrachloride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The formyl group in 5-bromo-3-formyl-1H-indole-2-carboxylic acid can undergo oxidation to form a carboxylic acid group.
Reduction: The formyl group can also be reduced to an alcohol group using reducing agents like sodium borohydride.
Substitution: The bromine atom at the 5-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
- Oxidation of the formyl group yields 5-bromo-1H-indole-2,3-dicarboxylic acid.
- Reduction of the formyl group yields 5-bromo-3-hydroxymethyl-1H-indole-2-carboxylic acid.
- Substitution of the bromine atom can yield various derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 5-bromo-3-formyl-1H-indole-2-carboxylic acid is used as an intermediate in the synthesis of more complex indole derivatives
Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. Indole derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications. Indole derivatives have been explored as candidates for the treatment of various diseases, including cancer, infectious diseases, and neurological disorders.
Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its unique structure allows for the development of compounds with specific properties for use in different applications.
Comparison with Similar Compounds
5-bromoindole-2-carboxylic acid: Lacks the formyl group at the 3-position.
3-formylindole-2-carboxylic acid: Lacks the bromine atom at the 5-position.
5-bromo-3-methyl-1H-indole-2-carboxylic acid: Has a methyl group instead of a formyl group at the 3-position.
Uniqueness: 5-bromo-3-formyl-1H-indole-2-carboxylic acid is unique due to the presence of both the bromine atom and the formyl group, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
5-bromo-3-formyl-1H-indole-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNO3/c11-5-1-2-8-6(3-5)7(4-13)9(12-8)10(14)15/h1-4,12H,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIMABAGHZDTXQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=C(N2)C(=O)O)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1082193-05-2 |
Source
|
Record name | 5-bromo-3-formyl-1H-indole-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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